![molecular formula C15H20FN3O4 B14786976 tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14786976.png)
tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate: is a complex organic compound that features a pyrrolidine ring, a fluorinated nitrophenyl group, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro-Nitrophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the nitrophenyl ring.
Attachment of the Carbamate Group: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies involving the reactivity of fluorinated aromatic compounds.
Biology:
- Investigated for its potential as a pharmacophore in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new therapeutic agents.
- Explored for its activity against various biological targets.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and the nitro group can influence its binding affinity and specificity. The pyrrolidine ring provides structural rigidity, enhancing its interaction with target proteins.
Comparison with Similar Compounds
- tert-Butyl N-(benzyloxy)carbamate
- tert-Butyl carbamate
- tert-Butyl (3-nitrophenyl)carbamate
Comparison:
- tert-Butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate is unique due to the presence of the fluorinated nitrophenyl group, which imparts distinct electronic properties.
- The pyrrolidine ring in this compound provides a different steric and electronic environment compared to other similar compounds.
- The combination of these features makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Biological Activity
Overview
tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate, also known as (R)-tert-butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate, is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound features a pyrrolidine ring with a fluoro-nitrophenyl substituent and a tert-butyl carbamate group, which contribute to its biological activity.
- IUPAC Name : this compound
- Molecular Formula : C15H20FN3O4
- CAS Number : 1233860-32-6
- Molar Mass : 325.34 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluoro-nitrophenyl group enhances the compound's ability to participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of target molecules, leading to various biological effects.
Biological Activity and Therapeutic Potential
Research indicates that this compound may serve as a lead compound for developing new drugs targeting specific enzymes or receptors. Its unique structure allows it to be used as a probe for studying enzyme interactions and receptor binding.
Table 1: Comparison of Biological Activities
Case Studies
Several studies have explored the biological activity of related compounds, highlighting their potential in cancer therapy and other medical applications:
- PD-1/PD-L1 Inhibition : Research has demonstrated that compounds similar to this compound can effectively inhibit the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. For example, one study showed that a related compound was able to rescue mouse immune cells by 92% at a concentration of 100 nM .
- Prodrug Development : The compound's structure allows it to be utilized as a prodrug, where it can be metabolically converted into active forms that exert therapeutic effects. This mechanism is particularly relevant in designing drugs that target specific tissues or conditions .
Research Findings
Recent investigations into the pharmacological properties of this compound have indicated its potential utility in various therapeutic areas:
- Anticancer Applications : The compound has shown promise as an anticancer agent through its ability to modulate immune responses and inhibit tumor growth.
- Enzyme Interaction Studies : Its use as a probe in enzyme interaction studies provides insights into the mechanisms of action for various biological processes .
Properties
IUPAC Name |
tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)17-10-7-8-18(9-10)13-11(16)5-4-6-12(13)19(21)22/h4-6,10H,7-9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMURRWNWSPCNPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=C2F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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